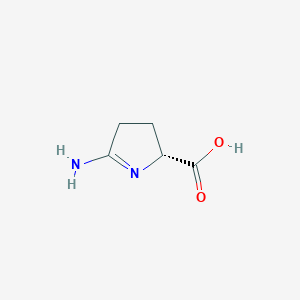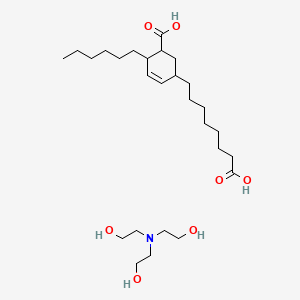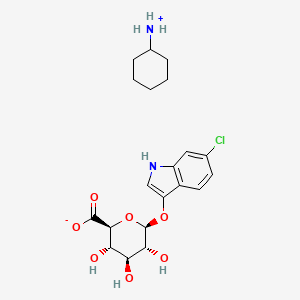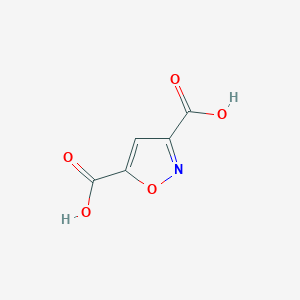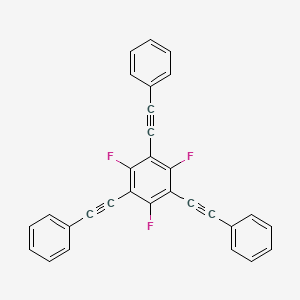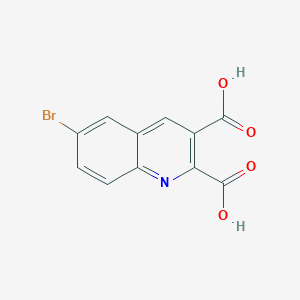
6-Bromoquinoline-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C11H6BrNO4 and a molecular weight of 296.07 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Bromoquinoline-2,3-dicarboxylic acid can be synthesized through several methods. One common method involves the bromination of quinoline derivatives. For example, 6-bromoquinoline can be heated with nitric acid to generate 6-bromo-8-nitroquinolone, which is then oxidized with potassium permanganate to form 2,3-pyridinedicarboxylic acid . Another method involves the reaction between 2-hydroxyquinoline and phosphorus pentabromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromoquinoline-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the bromine and carboxylic acid groups.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like phosphorus pentabromide are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 2,3-pyridinedicarboxylic acid .
Applications De Recherche Scientifique
6-Bromoquinoline-2,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 6-Bromoquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromoquinoline-2,3-dicarboxylic acid diethyl ester
- 2-Hydroxy-6-bromoquinoline
- 4-Amino-6-bromoquinoline
Uniqueness
6-Bromoquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
92513-49-0 |
|---|---|
Formule moléculaire |
C11H6BrNO4 |
Poids moléculaire |
296.07 g/mol |
Nom IUPAC |
6-bromoquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H6BrNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) |
Clé InChI |
YTXUWMKQJKQPDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(C=C2C=C1Br)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


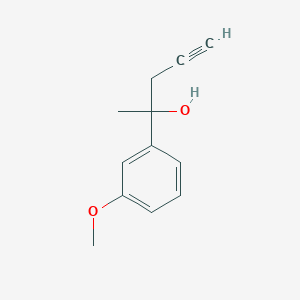

![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)

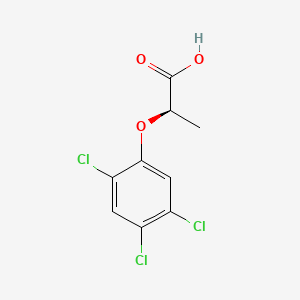
![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)
